Ivacaftor-d18 is a deuterated derivative of Ivacaftor, a medication primarily used to treat cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The compound is classified as a CFTR potentiator, enhancing the function of the defective CFTR protein, which is crucial for chloride ion transport across epithelial cells. Ivacaftor-d18 serves as an important tool in pharmacokinetic studies due to its labeled isotopes, allowing researchers to track its metabolism and efficacy in clinical settings .
Methods and Technical Details:
The synthesis of Ivacaftor-d18 involves several sophisticated chemical processes. A notable method includes a one-pot, two-step synthesis starting from indole acetic acid. This process consists of:
Structure and Data:
Ivacaftor-d18 has the molecular formula with a molecular weight of approximately 410.6 g/mol . The structure features:
The incorporation of deuterium atoms alters the compound's physical properties, potentially affecting its pharmacokinetics without altering its mechanism of action significantly.
Reactions and Technical Details:
Ivacaftor-d18 undergoes several chemical reactions during its synthesis and metabolic processing. Key reactions include:
These reactions are carefully monitored to ensure high yields and purity, which are vital for both research applications and therapeutic use.
Ivacaftor-d18 acts as a potentiator of the CFTR protein by binding directly to it, thereby increasing the probability that the channel will open. This mechanism enhances chloride ion transport across cell membranes in patients with specific CFTR mutations (e.g., G551D). The presence of deuterium may influence the drug's metabolic stability and bioavailability, making it a valuable candidate for pharmacokinetic studies .
Physical Properties:
Chemical Properties:
Ivacaftor-d18 exhibits characteristics typical of aromatic amides, including good solubility in organic solvents and stability under standard laboratory conditions. Its deuterated form may alter its interaction with biological systems compared to non-deuterated Ivacaftor, potentially impacting its pharmacokinetics .
Ivacaftor-d18 is primarily used in scientific research, particularly in pharmacokinetic studies aimed at understanding drug metabolism and efficacy. Its deuterium labeling allows researchers to trace the compound's behavior in biological systems more accurately, providing insights into its interactions at the molecular level. Additionally, it can be utilized in studies assessing the impact of isotopic substitution on drug activity and stability, contributing to the development of more effective therapies for cystic fibrosis .
CAS No.: 73715-37-4
CAS No.: 135441-88-2
CAS No.: 19467-38-0
CAS No.: 70714-77-1
CAS No.: 56219-03-5